molecular formula C7H7N3 B031978 Benzyl azide CAS No. 622-79-7

Benzyl azide

Cat. No. B031978
CAS RN: 622-79-7
M. Wt: 133.15 g/mol
InChI Key: UDLLFLQFQMACJB-UHFFFAOYSA-N
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Patent
US06642390B2

Procedure details

A mixture of sodium azide (76 g, 1.169 mol), dimethylsulfoxide (800 ml) and benzyl bromide (100 g, 0.584 mol) is stirred at room temperature for 5 hours. The reaction mixture is then slowly poured into ice water and extracted with ether (3×400 ml). The combined organic extracts are washed with water (500 ml), brine (500 ml) and dried over sodium sulfate. Removal of the volatiles in vacuo affords pure title compound (77 g, 99%) as a colorless oil.
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].[CH2:5](Br)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>CS(C)=O>[CH2:5]([N:1]=[N+:2]=[N-:3])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
76 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
100 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
800 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×400 ml)
WASH
Type
WASH
Details
The combined organic extracts are washed with water (500 ml), brine (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the volatiles in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: MASS 77 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.